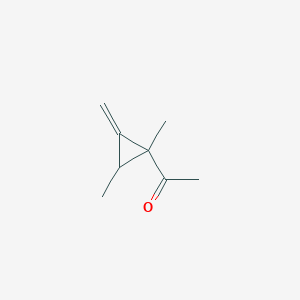
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of various drugs, including MDMA or ecstasy. MDP2P is a ketone that belongs to the cycloalkane family, and it has a molecular formula of C11H16O.
Wirkmechanismus
The mechanism of action of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is not well understood, but it is believed to be similar to other ketones. Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is thought to act as a prodrug, which means that it is metabolized in the body to produce active compounds that have psychoactive effects.
Biochemische Und Physiologische Effekte
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has been shown to have a variety of biochemical and physiological effects, including the stimulation of the central nervous system, the release of serotonin and dopamine, and the inhibition of monoamine oxidase. These effects are believed to be responsible for the psychoactive properties of drugs that are synthesized using Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is a useful chemical compound for laboratory experiments because it is relatively easy to synthesize and it can be used as a precursor for the synthesis of a variety of drugs. However, Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is also a controlled substance in many countries, which makes it difficult to obtain and use in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, the use of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone as a precursor for the synthesis of new drugs could lead to the development of novel psychoactive compounds with potential therapeutic benefits.
Synthesemethoden
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone can be synthesized through a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the reductive amination method. The most common method used for the synthesis of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is the Wacker oxidation, which involves the oxidation of safrole to form Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone.
Wissenschaftliche Forschungsanwendungen
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has been extensively studied in the field of organic chemistry, and it has been used as a precursor for the synthesis of various drugs, including MDMA, MDA, and MDEA. Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has also been used in the synthesis of other compounds, such as amphetamines and cathinones.
Eigenschaften
CAS-Nummer |
156541-79-6 |
|---|---|
Produktname |
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-(1,2-dimethyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C8H12O/c1-5-6(2)8(5,4)7(3)9/h6H,1H2,2-4H3 |
InChI-Schlüssel |
VVTFAZINPABWGG-UHFFFAOYSA-N |
SMILES |
CC1C(=C)C1(C)C(=O)C |
Kanonische SMILES |
CC1C(=C)C1(C)C(=O)C |
Synonyme |
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



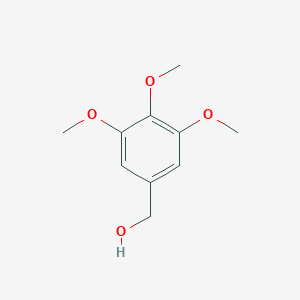

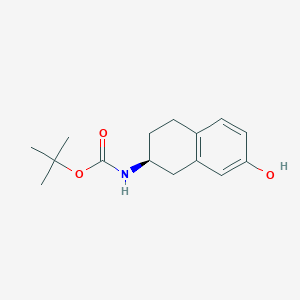
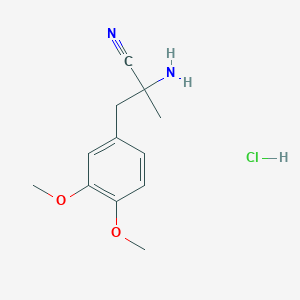
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
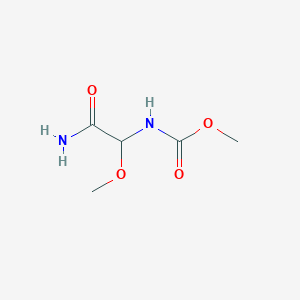


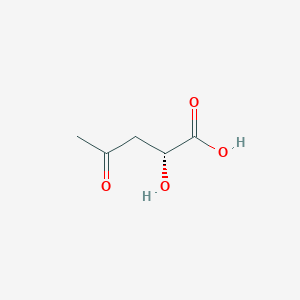
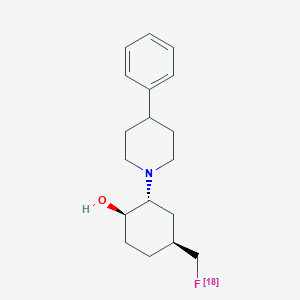
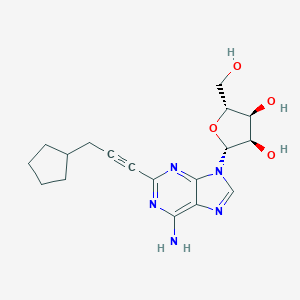
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
